3-Methyl-5-((methylthio)methyl)isoxazole
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Overview
Description
3-Methyl-5-((methylthio)methyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and a methylthio group at the 5-position. Isoxazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-((methylthio)methyl)isoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of methyl 3-methyl-5-(methylthio)isoxazole-4-carboxylate with allyl bromide under reflux conditions . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production methods for isoxazoles often employ scalable and efficient synthetic routes. These methods may include the use of continuous flow photochemical synthesis, which allows for the production of large quantities of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-((methylthio)methyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to isoxazolines.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, isoxazolines, and various substituted isoxazoles .
Scientific Research Applications
3-Methyl-5-((methylthio)methyl)isoxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-5-((methylthio)methyl)isoxazole involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of ligand-gated ion channels, leading to effects such as long-term potentiation in the hippocampus and enhanced cognition . The exact pathways and molecular targets involved depend on the specific biological context and the nature of the substituents on the isoxazole ring .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-isoxazoleacetic acid: This compound is structurally similar but contains an acetic acid group instead of a methylthio group.
5-Methylisoxazole-3-carboxylic acid: Another similar compound with a carboxylic acid group at the 3-position.
Uniqueness
3-Methyl-5-((methylthio)methyl)isoxazole is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity compared to other isoxazole derivatives. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
62705-67-3 |
---|---|
Molecular Formula |
C6H9NOS |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
3-methyl-5-(methylsulfanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C6H9NOS/c1-5-3-6(4-9-2)8-7-5/h3H,4H2,1-2H3 |
InChI Key |
IDRVGVDHLOMVNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)CSC |
Origin of Product |
United States |
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